(2,6-difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is an organic compound that features a difluorophenyl group attached to a dihydroindole moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluorophenyl carboxylic acids or ketones.
Reduction: Formation of (2,6-difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2,6-Difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (2,6-Dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
- (2,6-Dibromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
- (2,6-Dimethylphenyl)(2,3-dihydro-1H-indol-1-yl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., chlorine, bromine, methyl) in the phenyl group.
- Reactivity: Variations in reactivity due to the electronic effects of the substituents.
- Applications: Differences in biological activity and potential applications based on the substituents.
Properties
Molecular Formula |
C15H11F2NO |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11F2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2 |
InChI Key |
MEMDXDXMNJTTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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